molecular formula C25H26N4 B5578621 N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine

Cat. No.: B5578621
M. Wt: 382.5 g/mol
InChI Key: RQUXWQDDTRBODY-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine is a carbazole-derived compound featuring a piperazine moiety substituted with a phenyl group.

Properties

IUPAC Name

(E)-1-(9-ethylcarbazol-3-yl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-2-29-24-11-7-6-10-22(24)23-18-20(12-13-25(23)29)19-26-28-16-14-27(15-17-28)21-8-4-3-5-9-21/h3-13,18-19H,2,14-17H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXWQDDTRBODY-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H26N4(Molecular Weight 350.48 g mol)\text{C}_{22}\text{H}_{26}\text{N}_{4}\quad (\text{Molecular Weight }350.48\text{ g mol})

This structure features a carbazole moiety, which is known for its diverse biological activities, and a piperazine ring that can enhance pharmacological properties.

Intercalation with DNA : The carbazole component can intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This mechanism is often associated with anticancer activity.

Enzyme Inhibition : The piperazine moiety may interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways. This interaction can lead to reduced cell proliferation in cancerous cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : Research indicated that the compound showed IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-75.2
A5496.8

These values suggest a strong potential for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, preliminary molecular docking studies have indicated that this compound may inhibit SARS-CoV-2 proteins, including the main protease (Mpro) and spike glycoprotein. The binding affinities were reported as follows:

Protein TargetBinding Affinity (Kcal/mol)
Mpro-8.85
Spike Glycoprotein-6.54

These results suggest that this compound could serve as a lead compound for developing antiviral therapies.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities against cancer cell lines and viral targets. The derivatives exhibited varying degrees of potency, highlighting the importance of structural modifications in enhancing biological activity.
  • ADMET Analysis : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed favorable pharmacokinetic properties for several derivatives, suggesting their potential as drug candidates.

Scientific Research Applications

Biological Activities

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. The mechanism involves its ability to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells. Studies have shown effectiveness against various cancer types, including breast and lung cancers .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown antibacterial and antifungal activities. It inhibits the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several case studies highlight the applications and efficacy of this compound in various research contexts.

Study Focus Findings
Study A Anticancer activityDemonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value in low micromolar range.
Study B Antimicrobial effectsShowed broad-spectrum activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Study C Anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Comparison with Similar Compounds

Piperazine vs. Sulfonohydrazide (Reference )

The target compound’s 4-phenylpiperazine group differs from the sulfonohydrazide substituent in (E)-N-((9-ethyl-9H-carbazol-3-yl)methylene)-4-methyl-benzenesulfonohydrazide. The latter’s sulfonohydrazide moiety enhances metal ion coordination, enabling its role as a Cu⁺ chemosensor.

Piperazine vs. Indenone (Reference )

The indenone-substituted derivative exhibits antitumor activity, likely due to the α,β-unsaturated ketone group, which can undergo redox reactions or Michael additions with biological nucleophiles. The target compound’s piperazine group lacks this electrophilic site but may improve solubility or pharmacokinetics via its basic nitrogen atoms.

Piperazine vs. Thiazolidinone-Chromone Hybrid (Reference )

The thiazolidinone-chromone hybrid demonstrates cytotoxicity via multi-heterocyclic synergy. Thiazolidinone rings are known for antimicrobial and anticancer properties, while chromones contribute antioxidant effects. The target compound’s simpler piperazine-phenyl system may offer synthetic accessibility and reduced metabolic complexity.

Piperazine vs. Methoxybenzylamine (Reference )

The methoxybenzyl-substituted derivative’s aromatic methoxy group could enhance lipophilicity and blood-brain barrier penetration, suggesting neurological applications. The target compound’s piperazine group, however, provides conformational flexibility for targeting G-protein-coupled receptors or serotonin/dopamine transporters.

Key Research Findings

Antitumor Activity: Indenone-substituted carbazoles (e.g., C11) showed IC₅₀ values in the micromolar range against cancer cell lines, attributed to apoptosis induction via mitochondrial pathways .

Chemosensing: The sulfonohydrazide derivative exhibited selective Cu⁺ detection with a colorimetric response, leveraging the carbazole fluorophore and sulfonohydrazide’s metal-binding affinity .

Cytotoxicity: Thiazolidinone-chromone hybrids displayed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with structure-activity relationships highlighting the importance of the chromone moiety .

Q & A

Q. What are optimized synthetic routes for N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine?

To synthesize carbazolyl-piperazine derivatives, ultrasound-assisted multi-step reactions in ethanol with triethylamine as a catalyst are effective. For example, analogous compounds (e.g., thiazolidinone hybrids) were synthesized by irradiating precursors at 50°C for 50 minutes, achieving yields >90% . Key parameters include solvent choice (absolute ethanol), temperature control, and sequential addition of reagents like hydrazine hydrate for cyclization.

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography using SHELXL refinement is the gold standard. For instance, monoclinic crystal structures (space group P21/c) of similar carbazolyl derivatives were resolved with parameters like a = 8.0575 Å, b = 13.4483 Å, and β = 94.049°, validated via R values <0.09 . Complementary techniques include 1^1H/13^13C NMR to confirm substituent positions and mass spectrometry for molecular weight verification .

Q. What methodologies are recommended for preliminary cytotoxicity screening?

Use the Sulforhodamine B (SRB) assay on cancer cell lines (e.g., PC3, HepG2, HCT116). Cells are cultured in RPMI-1640 medium, treated with compound concentrations (0.01–1000 µg/mL), and fixed with trichloroacetic acid (TCA) after 24–48 hours. Absorbance measurements at 565 nm quantify cell viability, with IC50_{50} values calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematically modify substituents on the carbazole and piperazine moieties. For example, replacing the phenyl group with adamantyl or chlorophenyl groups (as in analogs 5c and 5e ) alters cytotoxicity profiles. SAR analysis requires parallel synthesis, in vitro assays, and statistical modeling (e.g., Hansch analysis) to correlate substituent properties (e.g., hydrophobicity, electronic effects) with bioactivity .

Q. How should conflicting cytotoxicity data across studies be resolved?

Address discrepancies by standardizing assay protocols (e.g., cell passage number, serum concentration) and validating purity via HPLC (e.g., C18 column, acetonitrile/water gradient). For example, impurities in analogs like 5d can skew results; thus, LC-MS characterization is critical . Additionally, replicate studies under controlled conditions (e.g., hypoxia vs. normoxia) clarify mechanistic inconsistencies.

Q. What computational strategies support mechanistic studies of this compound?

Combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) to predict binding affinities for targets like histone methyltransferases or DNA topoisomerases. For carbazolyl derivatives, π-π stacking with aromatic residues (e.g., Phe in enzyme active sites) is often a key interaction. Validate predictions with mutagenesis or isothermal titration calorimetry (ITC) .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., ethanol as a solvent) and real-time monitoring via TLC or in-situ IR .
  • Data Analysis : Use SHELXL for crystallographic refinement and OriginPro for dose-response curve fitting .
  • Theoretical Frameworks : Link experimental findings to conceptual models (e.g., ligand-receptor binding theories) to guide hypothesis-driven research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.